N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide
Description
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is a complex organic compound that features both thiazole and indole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Properties
IUPAC Name |
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-2-15-14-23-19(27-15)7-9-22-20(26)25-12-10-24(11-13-25)18-5-3-4-17-16(18)6-8-21-17/h3-6,8,14,21H,2,7,9-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKHYSOIZGNIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CCNC(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and indole intermediates, followed by their coupling through a piperazine linker.
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Indole Synthesis: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the thiazole and indole intermediates with piperazine. This can be achieved through nucleophilic substitution reactions, where the piperazine acts as a nucleophile attacking the electrophilic centers on the thiazole and indole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitro compounds (NO₂)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide
- N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(1H-indol-3-yl)piperazine-1-carboxamide
Uniqueness
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the thiazole and indole rings, which can lead to distinct biological activities and interactions compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
